4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a furan ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multicomponent reactions. One common method is the catalyst-free, one-pot synthesis, which involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This method is efficient and allows for the incorporation of all starting materials into the final product, simplifying the purification process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and catalyst-free synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the pyridine and pyrrolidine rings can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have similar structural features and biological activities.
Furan derivatives: Compounds such as furan-2,5-dione and furan-3-carboxylic acid share the furan ring structure and exhibit similar chemical reactivity.
Uniqueness
4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
furan-3-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(11-4-8-18-10-11)16-7-3-13(9-16)19-12-1-5-15-6-2-12/h1-2,4-6,8,10,13H,3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASFNTDKXTUGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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